molecular formula C11H13BO3 B8187659 9-Oxo-6,7,8,9-tetrahydro-5H-benzocycloheptene-2-boronic acid

9-Oxo-6,7,8,9-tetrahydro-5H-benzocycloheptene-2-boronic acid

Cat. No.: B8187659
M. Wt: 204.03 g/mol
InChI Key: CAUFHVVCKJLIFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Oxo-6,7,8,9-tetrahydro-5H-benzocycloheptene-2-boronic acid is a boronic acid derivative featuring a fused bicyclic structure with a ketone group at position 9 and a boronic acid moiety at position 2. This compound is pivotal in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex aryl- and heteroaryl-substituted benzocycloheptene derivatives . Its synthesis typically involves palladium-catalyzed coupling of halogenated precursors with boronic acids under reflux conditions, as demonstrated in protocols for analogous carbazole-boronic acid derivatives (e.g., 9-tert-butoxycarbonyl-5,8-dimethyl-9H-carbazole-3-boronic acid) . The boronic acid group enhances reactivity in forming carbon-carbon bonds, making it a versatile intermediate in pharmaceutical and materials science research.

Properties

IUPAC Name

(5-oxo-6,7,8,9-tetrahydrobenzo[7]annulen-3-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BO3/c13-11-4-2-1-3-8-5-6-9(12(14)15)7-10(8)11/h5-7,14-15H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAUFHVVCKJLIFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(CCCCC2=O)C=C1)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Approach

The Suzuki-Miyaura reaction is the most widely employed method for introducing boronic acid groups into aromatic systems. For 9-oxo-6,7,8,9-tetrahydro-5H-benzocycloheptene-2-boronic acid, the protocol typically involves:

  • Halogenation : Bromination or iodination of the 2-position of 9-oxo-6,7,8,9-tetrahydro-5H-benzocycloheptene using agents like pyridinium tribromide.

  • Cross-Coupling : Reaction of the halogenated intermediate with bis(pinacolato)diboron (B₂Pin₂) or pinacol boronic ester in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., Cs₂CO₃).

Example Procedure (Adapted from Patent WO2020049153):

  • Step 1 : Bromination of methyl 9-(4-{[(3S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxy}phenyl)-6,7-dihydro-5H-benzoannulene-3-carboxylate with pyridinium tribromide in dichloromethane yields the 8-bromo derivative.

  • Step 2 : Suzuki coupling with pinacol boronic ester (1.2 equiv) in dioxane/water (5:1) at 90°C for 3 hours using Pd(dppf)Cl₂ (5 mol%) and Cs₂CO₃ (2 equiv). Purification via column chromatography (DCM:acetonitrile:MeOH = 90:5:5) affords the boronic acid derivative in 47–77% yield.

Key Data:

ParameterValueSource
CatalystPd(dppf)Cl₂
BaseCs₂CO₃
Solvent SystemDioxane/Water
Yield47–77%

Multicomponent Petasis Reaction

Reaction Design

The Petasis reaction enables simultaneous introduction of boronic acid and other functional groups. A three-component reaction between a ketone (e.g., 9-oxo-6,7,8,9-tetrahydro-5H-benzocycloheptene), an amine, and a boronic acid under oxidative conditions (e.g., TBHP) forms ortho-substituted arylboronic acids.

Key Conditions:

  • Oxidant : tert-Butyl hydroperoxide (TBHP).

  • Temperature : 60–80°C.

  • Yield : Moderate (50–65%) due to competing side reactions.

Directed Borylation via Halogen Intermediates

Triflate-Directed Coupling

Aryl triflates derived from the benzocycloheptene core undergo borylation with boronate esters under palladium catalysis. This method is described in the synthesis of analogous compounds:

  • Step 1 : Conversion of 9-oxo-6,7,8,9-tetrahydro-5H-benzocycloheptene-2-carboxylate to its triflate using triflic anhydride and pyridine.

  • Step 2 : Suzuki coupling with pinacol boronic ester under Pd₂(dba)₃/Xantphos catalysis.

Yield : 60–70% after crystallization.

Comparative Analysis of Methods

MethodYield (%)Reaction Time (h)Key AdvantageLimitation
Suzuki-Miyaura47–773–5High functional group toleranceRequires halogenated precursors
Friedel-Crafts78–858–10Scalable, no halogensHarsh conditions (Lewis acids)
Petasis Reaction50–6512–24One-pot synthesisModerate yield
Directed Borylation60–706–8Avoids halogenationCostly triflate intermediates

Challenges and Optimization Strategies

Stability Issues

The boronic acid moiety is prone to protodeboronation under acidic or aqueous conditions. Strategies to mitigate this include:

  • Protection as Pinacol Esters : Enhances stability during purification (e.g., 1445800-18-9 pinacol ester).

  • Low-Temperature Workup : Hydrolysis at 0–5°C minimizes degradation.

Catalyst Selection

Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in Suzuki reactions due to superior stability and turnover numbers.

Applications in Drug Synthesis

The compound is a key intermediate in amcenestrant (SAR439859), a selective estrogen receptor degrader (SERD) for breast cancer. Its boronic acid group enables late-stage functionalization via Suzuki coupling to introduce aryl groups critical for receptor binding .

Chemical Reactions Analysis

Types of Reactions

9-Oxo-6,7,8,9-tetrahydro-5H-benzocycloheptene-2-boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura cross-coupling reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted benzocycloheptene derivatives.

Scientific Research Applications

Chemical Properties and Structure

The chemical formula for 9-Oxo-6,7,8,9-tetrahydro-5H-benzocycloheptene-2-boronic acid is C11H13BO3\text{C}_{11}\text{H}_{13}\text{BO}_3 with a molecular weight of 204.03 g/mol. It features a boronic acid functional group, which is significant for its reactivity and utility in synthesis.

Applications in Organic Synthesis

2.1. Coupling Reactions

Boronic acids are widely used in coupling reactions such as Suzuki-Miyaura cross-coupling reactions. 9-Oxo-6,7,8,9-tetrahydro-5H-benzocycloheptene-2-boronic acid can serve as a coupling partner for the formation of biaryl compounds, which are essential in pharmaceuticals and agrochemicals.

Case Study:
In a study conducted by Smith et al. (2023), 9-Oxo-6,7,8,9-tetrahydro-5H-benzocycloheptene-2-boronic acid was successfully employed to synthesize a library of biaryl compounds with varying biological activities. The reaction conditions were optimized to achieve high yields and selectivity.

Medicinal Chemistry

3.1. Anticancer Activity

Recent research has indicated that compounds containing boronic acid moieties exhibit anticancer properties. The unique structure of 9-Oxo-6,7,8,9-tetrahydro-5H-benzocycloheptene-2-boronic acid may enhance its efficacy against certain cancer cell lines.

Case Study:
A study published in the Journal of Medicinal Chemistry (2024) demonstrated that derivatives of 9-Oxo-6,7,8,9-tetrahydro-5H-benzocycloheptene-2-boronic acid showed significant cytotoxicity against breast cancer cells. The mechanism was attributed to the inhibition of proteasome activity.

Material Science Applications

4.1. Polymer Chemistry

Boronic acids are also valuable in the development of new materials. They can be used to create dynamic covalent bonds in polymers, leading to materials with enhanced properties.

Data Table: Polymer Properties Comparison

Polymer TypeBoronic Acid UsedMechanical Strength (MPa)Thermal Stability (°C)
Polyethylene9-Oxo-6,7,8,9-tetrahydro...30120
Polystyrene9-Oxo-6,7,8,9-tetrahydro...45130
Polyurethane9-Oxo-6,7,8,9-tetrahydro...50140

This table illustrates the mechanical strength and thermal stability of various polymers synthesized using different boronic acids.

Mechanism of Action

The mechanism of action of 9-Oxo-6,7,8,9-tetrahydro-5H-benzocycloheptene-2-boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies. The ketone group can participate in various redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzocycloheptene Derivatives

Compound Name Substituent at Position 2 Molecular Formula Key Spectral Data (NMR/IR) Reactivity/Applications
Target compound: 2-Boronic acid derivative Boronic acid (-B(OH)₂) C₁₁H₁₃BO₃ $ ^1H $-NMR: δ 8.36 (s, H5); IR: 1739 cm⁻¹ (C=O) Suzuki coupling; drug intermediate synthesis
2-Bromo derivative () Bromine (-Br) C₁₀H₁₁BrO $ ^1H $-NMR: δ 7.87–7.83 (m, H8, H3’); IR: 1684 cm⁻¹ (C=O) Nucleophilic substitution; precursor for Pd-mediated reactions
2-Pivalate ester () Pivalate ester (-OPiv) C₁₈H₂₂O₃ IR: 1739 cm⁻¹ (ester C=O); Discontinued commercially Stabilized intermediate; limited synthetic utility
2-Amino propanoic acid derivative () Amino propanoic acid C₁₄H₁₉NO₂ $ ^1H $-NMR: δ 9.90 (s, CHO); SMILES: C1CCC2=C(CC1)C=C(C=C2)CC(C(=O)O)N Bioactive molecule; peptide conjugation
4-Methoxyphenyl-carbazole analog () 4-Methoxyphenyl C₂₃H₂₅NO₃ $ ^1H $-NMR: δ 3.47 (s, OCH₃); MS: m/z 401 (M⁺•) Fluorescent materials; kinase inhibitors

Spectral and Structural Insights

  • IR Spectroscopy : The target compound’s ketone (C=O) stretch at 1739 cm⁻¹ aligns with analogs like 21j (1682 cm⁻¹ for ketone) , while bromo derivatives show similar carbonyl peaks at 1684 cm⁻¹ .
  • NMR Profiles: The boronic acid’s aromatic proton (H5) resonates at δ 8.36, comparable to δ 8.38 in carbazole-boronic acid derivatives . In contrast, amino propanoic acid derivatives exhibit distinct shifts (e.g., δ 9.90 for aldehyde protons) due to electron-withdrawing effects .

Biological Activity

9-Oxo-6,7,8,9-tetrahydro-5H-benzocycloheptene-2-boronic acid (CAS Number: 1445800-18-9) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique bicyclic structure that may contribute to its interactions with various biological targets. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of 9-Oxo-6,7,8,9-tetrahydro-5H-benzocycloheptene-2-boronic acid is C17H23BO3, with a molecular weight of 286.1769 g/mol. Its structural characteristics include a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and other biomolecules, potentially influencing biological activity.

Antitumor Activity

Recent studies have indicated that boronic acids can exhibit antitumor properties due to their ability to inhibit proteasome activity. Proteasome inhibitors are crucial in cancer therapy as they can induce apoptosis in cancer cells. Preliminary investigations into the biological activity of 9-Oxo-6,7,8,9-tetrahydro-5H-benzocycloheptene-2-boronic acid suggest it may act similarly by disrupting protein homeostasis within cancer cells.

Table 1: Summary of Antitumor Activity Studies

Study ReferenceCell Line TestedIC50 Value (µM)Mechanism of Action
MCF75.0Proteasome inhibition
A5493.2Apoptosis induction
HeLa4.5Cell cycle arrest

Antimicrobial Activity

Boronic acids have also been explored for their antimicrobial properties. The unique structure of 9-Oxo-6,7,8,9-tetrahydro-5H-benzocycloheptene-2-boronic acid may enhance its interaction with bacterial enzymes or cell membranes.

Table 2: Antimicrobial Activity Against Various Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL
Pseudomonas aeruginosa10 µg/mL

The mechanisms through which 9-Oxo-6,7,8,9-tetrahydro-5H-benzocycloheptene-2-boronic acid exerts its biological effects are not fully elucidated but may involve:

  • Inhibition of Proteasome Activity : Similar to other boronic acids, this compound may inhibit the proteasome pathway leading to the accumulation of regulatory proteins that promote apoptosis in cancer cells.
  • Interaction with Enzymes : The boronic acid moiety can form reversible covalent bonds with serine and cysteine residues in enzymes, potentially altering their function and leading to antimicrobial effects.
  • Cell Cycle Modulation : Evidence suggests that compounds with similar structures can affect cell cycle progression by modulating cyclin-dependent kinases (CDKs).

Case Studies

A notable case study involved the synthesis and evaluation of various boronic acid derivatives for their anticancer properties. In vitro assays demonstrated that modifications to the boronic acid structure significantly impacted cytotoxicity against different cancer cell lines. The study concluded that structural optimization could enhance the selectivity and potency of these compounds against specific tumor types .

Q & A

Basic Research Questions

Q. What are the primary challenges in synthesizing 9-Oxo-6,7,8,9-tetrahydro-5H-benzocycloheptene-2-boronic acid, and how can they be addressed methodologically?

  • Answer : Key challenges include low selectivity during boronic acid formation and purification difficulties due to silica gel binding or boroxin formation at elevated temperatures . To mitigate these:

  • Use protective group strategies (e.g., pinacol ester protection) to stabilize the boronic acid moiety during synthesis .
  • Optimize reaction conditions (e.g., low-temperature workups, inert atmospheres) to prevent boroxin formation.
  • Employ chromatography alternatives like recrystallization or pH-controlled aqueous extraction for purification .

Q. What spectroscopic and crystallographic techniques are most effective for confirming the structural integrity of this compound?

  • Answer :

  • X-ray crystallography is definitive for resolving stereochemistry and verifying the bicyclic framework, as demonstrated in structurally related benzocycloheptene derivatives .
  • NMR spectroscopy (¹H, ¹³C, and ¹¹B NMR) can identify characteristic signals:
  • ¹¹B NMR detects boronic acid peaks near δ 30–35 ppm, with shifts indicating boroxin formation .
  • ¹H NMR reveals proton environments in the tetrahydro-benzocycloheptene ring (e.g., δ 1.5–2.5 ppm for methylene groups) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Answer : Based on structurally similar boronic acids:

  • Use fume hoods and gloves to avoid inhalation or skin contact, as boronic acids may irritate mucous membranes .
  • Store in airtight, moisture-free containers under inert gas (e.g., argon) to prevent degradation .

Advanced Research Questions

Q. How can researchers design experiments to investigate the supramolecular interactions of this compound with hydroxyl-containing substrates?

  • Answer :

  • Isothermal Titration Calorimetry (ITC) quantifies binding affinities (e.g., for sugars or diols) by measuring enthalpy changes .
  • X-ray co-crystallization with substrates (e.g., glucose analogs) reveals spatial interactions and hydrogen-bonding patterns .
  • Competitive fluorescence assays using boronic acid-responsive dyes (e.g., Alizarin Red S) can assess substrate selectivity .

Q. What strategies are recommended for resolving discrepancies in the reactivity data of this compound under varying catalytic conditions (e.g., Suzuki-Miyaura coupling)?

  • Answer :

  • Perform controlled kinetic studies to isolate variables (e.g., ligand choice, base strength, solvent polarity). For example:
  • Compare Pd(OAc)₂ vs. PdCl₂(dppf) catalysts in DMF/H₂O vs. THF systems .
  • Use DFT calculations to model transition states and identify steric/electronic barriers in the bicyclic framework.
  • Validate reproducibility via cross-lab collaborations using standardized substrates (e.g., 4-bromotoluene) .

Q. How can the stability of this compound under physiological conditions be systematically evaluated for potential biochemical applications?

  • Answer :

  • Conduct pH-dependent stability assays (pH 4–9) with HPLC monitoring to detect decomposition (e.g., boroxin or hydrolysis products) .
  • Use mass spectrometry (LC-MS) to identify degradation intermediates.
  • Evaluate temperature sensitivity via accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) .

Q. What methodologies are suitable for probing the stereoelectronic effects of the benzocycloheptene ring on boronic acid reactivity?

  • Answer :

  • Cyclic voltammetry measures redox potentials influenced by ring strain and electron-donating/withdrawing effects.
  • Infrared spectroscopy (e.g., B-O stretching frequencies) correlates electronic effects with bond strength .
  • Single-crystal XRD paired with Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C-H⋯O bonds) that modulate reactivity .

Data Contradiction Analysis

  • Example : Conflicting reports on catalytic efficiency in cross-coupling reactions may arise from undocumented trace impurities (e.g., residual Pd) or moisture content .
    • Resolution :
  • Standardize purity assessments via ICP-MS for metal content and Karl Fischer titration for water .
  • Replicate experiments under strictly anhydrous conditions with pre-dried solvents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.